molecular formula C11H17N3S B1596807 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-61-7

4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1596807
M. Wt: 223.34 g/mol
InChI Key: BCLVTKWIMAUZQF-UHFFFAOYSA-N
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Description



  • 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C<sub>11</sub>H<sub>17</sub>N<sub>3</sub>S . It belongs to the class of 1,2,4-triazoles and contains a thiol group.





  • Synthesis Analysis



    • The synthesis of this compound involves alkylation of 1,2,4-triazole-3-thiol using 2-bromo-1,1-diethoxyethane in basic medium provided by cesium carbonate.





  • Molecular Structure Analysis



    • The compound consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl. X-ray crystallography shows that this molecule is polar but with a C=S double bond .





  • Chemical Reactions Analysis



    • The compound can undergo nucleophilic substitution reactions via the sulfur atom.





  • Physical And Chemical Properties Analysis



    • Melting point: 165-169°C

    • Solubility: Soluble in acetone (2.5%) , clear, colorless to faintly yellow.




  • Scientific Research Applications

    1. Antibacterial Research

    • Summary of Application : Compounds containing the 1,2,4-triazole ring, such as 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, are being studied for their antibacterial properties. The global spread of drug resistance in bacteria necessitates new potent and safe antimicrobial agents .

    2. Antifungal Research

    • Summary of Application : Triazole derivatives, including 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antifungal activity towards Cryptococcus and Candida species .

    3. Kinase Inhibition

    • Summary of Application : Compounds containing the 1,2,4-triazole nucleus, such as 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, have been studied for their potential as kinase inhibitors. Kinase inhibitors are important in the treatment of cancer and inflammatory diseases .

    4. Anticonvulsant Activity

    • Summary of Application : Triazole derivatives, including 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, have been suggested for their potential anticonvulsant activity .

    5. Potential Pharmacological Agent

    • Summary of Application : Triazole derivatives, including 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, have been suggested for their potential as pharmacological agents .

    6. Kinase Inhibition

    • Summary of Application : Compounds containing the 1,2,4-triazole nucleus, such as 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, have been studied for their potential as kinase inhibitors. Kinase inhibitors are important in the treatment of cancer and inflammatory diseases .

    Safety And Hazards



    • Signal Word: Warning

    • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).




  • Future Directions



    • Further studies are needed to explore its potential applications, biological activity, and safety profile.




    Please note that this analysis is based on available information, and additional research may provide more insights1234


    properties

    IUPAC Name

    3-cyclohexyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,13,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BCLVTKWIMAUZQF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCN1C(=NNC1=S)C2CCCCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17N3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30366166
    Record name 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30366166
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    223.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    24.5 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID24831860
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    Product Name

    4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

    CAS RN

    590376-61-7
    Record name 5-Cyclohexyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=590376-61-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30366166
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

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